N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is a complex organic compound with potential pharmaceutical applications. It features a unique combination of functional groups, including a phenyl ring, a pyrrole moiety, and a thiopyran structure, which contribute to its biological activity. This compound is primarily used in scientific research and may have implications in medicinal chemistry.
This compound can be synthesized through various organic chemistry methods, often involving multi-step reactions that incorporate different chemical precursors. The synthesis process typically requires careful control of reaction conditions to achieve the desired product with high purity.
N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide belongs to the class of amides and is characterized by its complex heterocyclic structure. Its classification falls under the categories of organic compounds and pharmaceuticals.
The synthesis of N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide typically involves several key steps:
The synthetic routes often require specific reagents and conditions to ensure successful cyclization and functional group transformations. Reaction yields and purities are typically assessed using techniques such as thin-layer chromatography or high-performance liquid chromatography.
The molecular formula for N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide is C24H32N4OS.
Property | Value |
---|---|
Molecular Weight | 424.6 g/mol |
IUPAC Name | N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide |
InChI | InChI=1S/C24H32N4OS/c1... |
InChI Key | LKTOURMRSIOVPH-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CN1C2=CC=CC=C2N=C1CCNC(=O)CC3(CCSCC3)N4C=CC=C4 |
N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide can undergo various chemical reactions:
The specific conditions for these reactions (such as temperature, solvent choice, and reaction time) are crucial for optimizing yields and minimizing side products.
The mechanism of action for N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-yl]acetamide involves its interaction with biological targets at the molecular level:
This compound is typically a solid at room temperature, with properties dependent on its purity and crystalline form.
Key chemical properties include:
Property | Value |
---|---|
Solubility | Soluble in organic solvents |
Stability | Stable under standard laboratory conditions |
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are often employed to characterize the compound further.
N-[4-(propan-2-yl)phenyl]-2-[4-(1H-pyrrol-1-yl)tetrahydro-2H-thiopyran-4-y]acetamide has potential applications in scientific research, particularly in drug discovery and development. Its unique structure may provide insights into new therapeutic agents targeting specific diseases, especially those related to cellular growth and proliferation. Further studies are necessary to elucidate its full pharmacological profile and potential clinical applications.
CAS No.: 69-43-2
CAS No.: 7621-14-9
CAS No.: 9003-39-8
CAS No.:
CAS No.: 21687-36-5
CAS No.: 12640-81-2